Comprehensive Technical Profile: 2-chloro-N-(3,5-dimethylphenyl)propanamide
Comprehensive Technical Profile: 2-chloro-N-(3,5-dimethylphenyl)propanamide
The following technical guide details the chemical properties, synthesis, and reactivity of 2-chloro-N-(3,5-dimethylphenyl)propanamide . This document is structured for researchers and drug development professionals, prioritizing experimental rigor and mechanistic insight.
[1]
Executive Summary
2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a specialized
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11][12]
Identification Data
| Parameter | Detail |
| CAS Number | 956576-37-7 |
| IUPAC Name | 2-chloro-N-(3,5-dimethylphenyl)propanamide |
| Synonyms | 2-Chloro-N-(3,5-xylyl)propanamide; |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| SMILES | CC1=CC(C)=CC(NC(=O)C(C)Cl)=C1 |
Physicochemical Constants
| Property | Value / Range | Note |
| Physical State | Solid (Crystalline powder) | Standard for aryl |
| Melting Point | 90–110 °C (Predicted) | Analogous to 2-chloro-N-(2-methylphenyl)propanamide (110°C) [1] |
| LogP | 2.87 (Predicted) | High lipophilicity due to xylidine moiety |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
| pKa | ~13.5 (Amide NH) | Non-ionizable under physiological pH |
Synthetic Pathways & Optimization
The synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide typically follows a Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, avoiding the racemization often seen with peptide coupling reagents.[3]
Reaction Mechanism
The reaction involves the nucleophilic attack of the 3,5-dimethylaniline nitrogen onto the carbonyl carbon of 2-chloropropionyl chloride, followed by the elimination of HCl.[3] A base (typically
Figure 1: Acylation pathway for the synthesis of the target amide.
Experimental Protocol (Standardized)
Reagents:
-
3,5-Dimethylaniline (1.0 eq)[3]
-
2-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (
) or (1.2 eq) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve 3,5-dimethylaniline (10 mmol) and
(12 mmol) in dry DCM (20 mL) in a round-bottom flask under inert atmosphere ( ). -
Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.
-
Addition: Add 2-chloropropionyl chloride (11 mmol) dropwise over 15 minutes. The solution may turn cloudy due to amine salt formation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by sat.
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
Spectroscopic Characterization
Accurate identification relies on the distinct signals of the xylidine ring and the chiral ethyl chloride tail.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.10 | Broad s | 1H | NH | Amide proton (exchangeable) |
| 7.20 | Singlet | 2H | Ar-H (2,6) | Ortho protons on xylidine ring |
| 6.78 | Singlet | 1H | Ar-H (4) | Para proton on xylidine ring |
| 4.52 | Quartet ( | 1H | CH-Cl | Alpha-proton (deshielded by Cl/CO) |
| 2.28 | Singlet | 6H | Ar-CH3 | Methyl groups on phenyl ring |
| 1.75 | Doublet ( | 3H | CH3 | Terminal methyl of propanoyl group |
Mass Spectrometry (MS)
-
Method: ESI+ or EI.
-
Molecular Ion:
(for ) and (for ). -
Pattern: Distinct 3:1 isotopic ratio characteristic of monochlorinated compounds.
Reactivity & Functionalization
The value of 2-chloro-N-(3,5-dimethylphenyl)propanamide lies in its bifunctional nature : the amide bond provides stability, while the
Nucleophilic Substitution ( )
The secondary alkyl chloride is highly susceptible to displacement by amines, thiols, and alkoxides.[3] This is the primary route for synthesizing "xylidide" local anesthetics (analogous to Tocainide or Mexiletine derivatives).
Cyclization Pathways
Under strong basic conditions, the amide nitrogen can act as an internal nucleophile (after deprotonation), potentially displacing the chloride to form a
Figure 2: Primary reactivity pathways for derivatization.
Safety, Handling, & Stability
GHS Hazard Classification
Based on structural analogs and SDS data for
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H319: Causes serious eye irritation.[4]
-
H317: May cause an allergic skin reaction (Sensitizer).[5]
Handling Protocols
-
Alkylating Potential: As an
-halo carbonyl, this compound is a potential alkylating agent. It should be handled in a fume hood with nitrile gloves. -
Stability: Stable at room temperature when stored under dry conditions. Hydrolyzes slowly in the presence of strong acids or bases to release 3,5-dimethylaniline.[3]
References
-
ChemicalBook. (2024). 2-Chloro-N-(2-methylphenyl)propanamide Properties and Melting Point Data. Link
-
PubChem. (2024). Safety Data Sheet for 2-Chloro-N-phenylpropanamide (Analog). National Library of Medicine. Link
-
GuideChem. (2024). Synthesis of 2-Chloropropionyl chloride derivatives. Link
-
ChemScene. (2024). Product Profile: 2-Chloro-N-(3,5-dimethylphenyl)propanamide (CAS 956576-37-7).[1][2] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2564-04-7|2-Chloro-N-(3,4-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]
- 4. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
